molecular formula C9H12O4 B6588591 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid CAS No. 2229117-65-9

3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B6588591
CAS No.: 2229117-65-9
M. Wt: 184.2
InChI Key:
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Description

3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H12O4. It is a derivative of cyclobutane, featuring a ketone group (3-oxo), a carboxylic acid group (1-carboxylic acid), and an oxolane ring (oxolan-2-yl) attached to the cyclobutane ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of cyclobutane, such as esters, amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the specific derivative or application being studied. For example, it may inhibit kinases, proteases, or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications.

Properties

CAS No.

2229117-65-9

Molecular Formula

C9H12O4

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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